molecular formula C8H18ClN B6251236 (1R)-1-cyclohexylethan-1-amine hydrochloride CAS No. 404336-48-7

(1R)-1-cyclohexylethan-1-amine hydrochloride

Cat. No.: B6251236
CAS No.: 404336-48-7
M. Wt: 163.7
InChI Key:
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Description

(1R)-1-cyclohexylethan-1-amine hydrochloride is a chiral amine compound with a cyclohexyl group attached to the ethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-cyclohexylethan-1-amine hydrochloride typically involves the reduction of the corresponding ketone or imine precursor. One common method is the reduction of 1-cyclohexylethanone using a chiral reducing agent to obtain the desired enantiomer. The reaction conditions often include the use of solvents like ethanol or methanol and a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. This method uses a metal catalyst, such as palladium on carbon, under hydrogen gas pressure to achieve the reduction of the precursor compound. The hydrochloride salt is then formed by reacting the free amine with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-cyclohexylethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various alkyl or aryl groups.

Scientific Research Applications

(1R)-1-cyclohexylethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of (1R)-1-cyclohexylethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-cyclohexylethan-1-amine hydrochloride: The enantiomer of the compound, with different stereochemistry.

    Cyclohexylamine: A simpler amine with a cyclohexyl group, lacking the ethanamine structure.

    1-Phenylethan-1-amine hydrochloride: A similar compound with a phenyl group instead of a cyclohexyl group.

Uniqueness

(1R)-1-cyclohexylethan-1-amine hydrochloride is unique due to its specific chiral configuration, which can impart distinct biological activity and selectivity in chemical reactions. This makes it valuable in applications requiring high enantioselectivity and specificity.

Properties

CAS No.

404336-48-7

Molecular Formula

C8H18ClN

Molecular Weight

163.7

Purity

95

Origin of Product

United States

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